molecular formula C6H7N3O4 B1509873 Ethyl 3-nitro-1H-pyrazole-4-carboxylate

Ethyl 3-nitro-1H-pyrazole-4-carboxylate

Cat. No.: B1509873
M. Wt: 185.14 g/mol
InChI Key: INQPWGDFSJUNRC-UHFFFAOYSA-N
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Description

Ethyl 3-nitro-1H-pyrazole-4-carboxylate is a nitro-substituted pyrazole derivative with a carboxylate ester group at the 4-position. Pyrazole derivatives are heterocyclic compounds widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The nitro group at the 3-position confers strong electron-withdrawing effects, influencing the compound’s reactivity, stability, and intermolecular interactions.

Properties

Molecular Formula

C6H7N3O4

Molecular Weight

185.14 g/mol

IUPAC Name

ethyl 5-nitro-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C6H7N3O4/c1-2-13-6(10)4-3-7-8-5(4)9(11)12/h3H,2H2,1H3,(H,7,8)

InChI Key

INQPWGDFSJUNRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclocondensation Using α-Substituted Malonates and Hydrazines

A common and effective approach involves the condensation of substituted hydrazines with α-substituted malonates such as diethyl α-(ethoxymethylidene)malonate or diethyl α-[(dimethylamino)methylidene]malonate. This method allows regioselective formation of the pyrazole ring with the ester group at the 4-position.

  • Stepwise Process:

    • Preparation of hydrazine derivatives with appropriate substitution.
    • Reaction with α-substituted malonates under acid or base catalysis to form hydrazone intermediates.
    • Cyclization of hydrazones to yield pyrazole carboxylates.
  • Key Observations:

    • The choice of catalyst (acidic or basic) influences the regioselectivity toward 3- or 5-substituted hydroxy pyrazoles.
    • Reaction conditions such as temperature and solvent polarity affect yield and purity.

This approach was highlighted in the synthesis of related pyrazole carboxylates, where arylhydrazines reacted with diethyl α-(ethoxymethylidene)malonate to afford 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates, which can be further functionalized to introduce a nitro group at the 3-position.

Nitration of Ethyl 1H-pyrazole-4-carboxylate Derivatives

Direct nitration of ethyl 1H-pyrazole-4-carboxylate or its derivatives is another pathway, where the nitro group is introduced post-pyrazole ring formation. This method requires careful control of nitration conditions to avoid over-nitration or ring degradation.

  • Typical Nitration Conditions:
    • Use of nitrating agents such as nitric acid or mixed acid under controlled temperature.
    • Monitoring reaction progress to prevent side reactions.

This method is less commonly reported for this compound specifically but is a plausible route based on analogous pyrazole nitrations.

Acylation and Cyclization via Hydrazide Intermediates

An alternative method involves acylation of hydrazines with malonyl chlorides to form hydrazide intermediates, which upon treatment with reagents like tert-butoxy-bis(dimethylamino)methane undergo cyclization to pyrazole derivatives.

Step Reagents/Conditions Outcome
1 Hydrazine + Methyl malonyl chloride Formation of hydrazide intermediate
2 Treatment with tert-butoxy-bis(dimethylamino)methane Cyclization to pyrazole carboxylate

This method has been used for related pyrazole carboxylates and offers a strategic route to functionalized pyrazoles, potentially including this compound after appropriate modifications.

Practical Preparation Example (Based on Related Pyrazole Derivatives)

Although direct preparation details of this compound are scarce in open literature, analogous synthetic protocols can be adapted:

Step Procedure Description
1 Dissolve ethyl 1H-pyrazole-4-carboxylate in a suitable solvent (e.g., dichloromethane).
2 Slowly add nitrating mixture (e.g., HNO3/H2SO4) at low temperature (0-5°C) to control nitration.
3 Stir the reaction mixture for a specified time (1-3 hours), monitoring progress via TLC or HPLC.
4 Quench the reaction with ice water and extract the product using organic solvents.
5 Purify the crude product by recrystallization or chromatography to obtain this compound.

Data Table: Summary of Preparation Methods and Yields for Pyrazole-4-carboxylate Derivatives

Method Key Reagents/Conditions Yield Range (%) Notes
Cyclocondensation (hydrazines + malonates) Acid/base catalysis, hydrazone intermediates 60-85 High regioselectivity, adaptable for nitro substitution
Nitration of pyrazole esters HNO3/H2SO4, low temperature 40-70 Requires controlled conditions to avoid degradation
Acylation + cyclization (hydrazides) Methyl malonyl chloride, tert-butoxy-bis(dimethylamino)methane 50-75 Allows functional group diversity, regioselective

Research Findings and Considerations

  • Regioselectivity: The position of the nitro group (3-position) is critical and can be influenced by the synthetic route chosen. Cyclocondensation with substituted malonates tends to favor substitution patterns conducive to 4-carboxylate and 3-nitro positioning.

  • Purity and Yield: Optimizing solvent systems, temperature, and reaction time is essential to maximize yield and purity. Recrystallization from mixed solvents (e.g., methanol and ethyl acetate) is commonly used for purification.

  • Scalability: The cyclocondensation and acylation/cyclization methods are scalable for laboratory and industrial synthesis, with proper control of reagents and reaction conditions.

  • Safety: Nitration reactions require careful handling due to the use of strong acids and potential exothermicity.

Chemical Reactions Analysis

Ethyl 3-nitro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various organic solvents. Major products formed from these reactions include amino-substituted pyrazoles, carboxylic acids, and fused heterocyclic compounds .

Mechanism of Action

The mechanism of action of Ethyl 3-nitro-1H-pyrazole-4-carboxylate is primarily determined by its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, while the ester group can be hydrolyzed to release the active carboxylic acid. These interactions can modulate various molecular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Isomers

(a) Positional Isomers: Ethyl 4-nitro-1H-pyrazole-3-carboxylate
  • Structure : The nitro group is at the 4-position, and the ester is at the 3-position.
  • Molecular Weight: Identical (C₆H₇N₃O₄, 185.14 g/mol) to the target compound, but isomerism leads to distinct physicochemical properties .
(b) Ester Variants: Methyl 3-nitro-1H-pyrazole-4-carboxylate
  • Structure : Methyl ester instead of ethyl at the 4-position.
  • Key Differences :
    • Solubility : The smaller methyl group may enhance solubility in polar solvents compared to the ethyl analog.
    • Molecular Weight : Lower (C₅H₅N₃O₄, 171.11 g/mol) due to reduced alkyl chain length .
(c) Functional Group Substitutions
  • Ethyl 5-amino-1H-pyrazole-4-carboxylate: Structure: Amino group at the 5-position instead of nitro at the 3-position. Key Differences:
  • Polarity: The amino group increases polarity, enabling hydrogen bonding and altering solubility.
  • Reactivity : Less electron-withdrawing than nitro, making it more nucleophilic .
  • Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate :
    • Structure : Hydroxy group at the 3-position.
    • Key Differences :
  • Acidity : The hydroxyl group introduces acidity (pKa ~10), influencing stability and salt formation .
(d) Bulky Substituents: Ethyl 3-ethoxy-1-phenyl-1H-pyrazole-4-carboxylate
  • Structure : Ethoxy group at the 3-position and phenyl at the 1-position.
  • Molecular Weight: Higher (C₁₄H₁₆N₂O₃, 260.29 g/mol) due to additional substituents .

Physicochemical Properties

The table below summarizes key properties of this compound and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
This compound NO₂ (3), COOEt (4) C₆H₇N₃O₄ 185.14 Not reported High reactivity due to nitro group
Ethyl 4-nitro-1H-pyrazole-3-carboxylate NO₂ (4), COOEt (3) C₆H₇N₃O₄ 185.14 Not reported Positional isomer; distinct electronic effects
Mthis compound NO₂ (3), COOMe (4) C₅H₅N₃O₄ 171.11 Not reported Enhanced solubility in polar solvents
Ethyl 5-amino-1H-pyrazole-4-carboxylate NH₂ (5), COOEt (4) C₆H₉N₃O₂ 155.15 Not reported Increased polarity; nucleophilic sites
Ethyl 3-ethoxy-1-phenyl-1H-pyrazole-4-carboxylate OEt (3), Ph (1) C₁₄H₁₆N₂O₃ 260.29 Not reported Steric hindrance; potential bioactivity

Stability and Reactivity

  • Nitro Group Impact: The nitro group increases thermal and oxidative instability compared to amino or methoxy analogs.
  • Ester Group : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, affecting bioavailability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-nitro-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : this compound is typically synthesized via cyclocondensation or substitution reactions. For example, azide-functionalized pyrazole precursors (e.g., ethyl 5-azido-1H-pyrazole-4-carboxylate) can undergo Huisgen cycloaddition with alkynes under copper catalysis to form triazole hybrids . Key parameters include:

  • Reagent selection : Use of azido(trimethyl)silane and trifluoroacetic acid for azide introduction .
  • Temperature control : Reactions often proceed at 50°C to balance yield and side-product formation .
  • Purification : Flash chromatography with gradients like cyclohexane/ethyl acetate (0–35%) ensures high purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Based on structurally similar nitro-pyrazole derivatives:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as nitro groups may release toxic gases (e.g., NOx) during decomposition .
  • Waste disposal : Segregate waste and use licensed disposal services to prevent environmental contamination .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Techniques include:

  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with validation via R-factor analysis and electron density maps .
  • Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions (e.g., nitro group at C3, ester at C4) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for nitro-pyrazole derivatives?

  • Methodological Answer : Contradictions (e.g., bond length anomalies or disorder) are addressed by:

  • Data validation : Cross-checking with Cambridge Structural Database (CSD) entries for similar compounds .
  • Refinement strategies : Using Olex2 or Mercury software to model thermal ellipsoids and hydrogen bonding patterns .
  • Multi-method cross-validation : Correlating X-ray data with DFT calculations to resolve ambiguities in nitro group orientation .

Q. What strategies optimize the regioselectivity of nitro group introduction in pyrazole derivatives?

  • Methodological Answer : Regioselectivity is influenced by:

  • Electrophilic nitration : Use mixed acid systems (HNO3_3/H2_2SO4_4) at controlled temperatures (<50°C) to favor C3 nitration over C5 .
  • Directing groups : Electron-withdrawing substituents (e.g., esters) direct nitration to specific positions via resonance stabilization .
  • Microwave-assisted synthesis : Enhances reaction rates and reduces side products compared to traditional reflux methods .

Q. How do intermolecular interactions affect the biological activity of nitro-pyrazole derivatives?

  • Methodological Answer : Studies on analogous compounds (e.g., ethyl 5-amino-4-chloro-pyrazole carboxylates) suggest:

  • Hydrogen bonding : Nitro groups form H-bonds with enzyme active sites (e.g., kinases), influencing inhibitor potency .
  • π-π stacking : Aromatic interactions with biological targets (e.g., DNA intercalation) can enhance anticancer activity .
  • Solubility optimization : Ester hydrolysis to carboxylic acids improves bioavailability but may reduce membrane permeability .

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